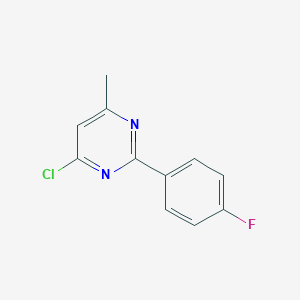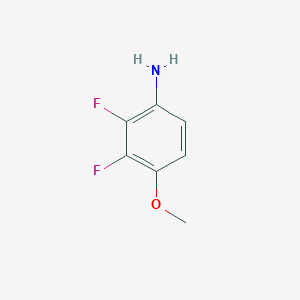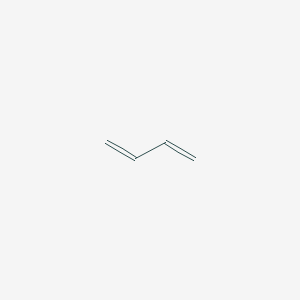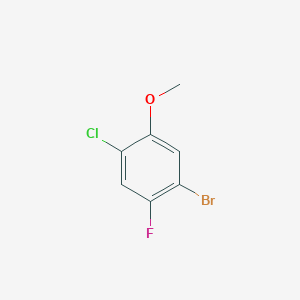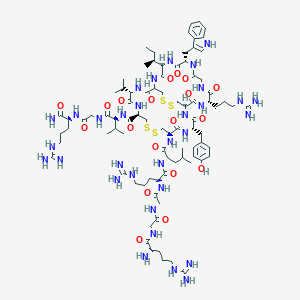
Protegrin-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protegrin-4 is a small cationic peptide that is found in porcine leukocytes. It is a member of the protegrin family of antimicrobial peptides, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Protegrin-4 has been of particular interest to researchers due to its potent antimicrobial activity and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of protegrin-4 involves the disruption of bacterial cell membranes. It binds to the bacterial membrane and forms pores, which leads to the leakage of intracellular contents and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Protegrin-4 has been shown to have a range of biochemical and physiological effects. It has been shown to induce the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Protegrin-4 has several advantages as a research tool. It is relatively easy to synthesize using SPPS, and it has potent antimicrobial activity against a wide range of bacteria. However, there are also limitations to its use. It can be difficult to work with due to its hydrophobic nature, and its activity can be affected by factors such as pH and salt concentration.
Direcciones Futuras
There are several potential future directions for research on protegrin-4. One area of interest is the development of protegrin-4-based therapeutics for the treatment of bacterial infections. Another area of interest is the investigation of the immunomodulatory effects of protegrin-4, which may have implications for the treatment of inflammatory diseases. Finally, there is also potential for the use of protegrin-4 as a research tool for the study of bacterial membrane structure and function.
Métodos De Síntesis
Protegrin-4 can be synthesized using solid-phase peptide synthesis (SPPS), which is a widely used method for the synthesis of peptides. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified.
Aplicaciones Científicas De Investigación
Protegrin-4 has been the subject of extensive research due to its potential as a therapeutic agent. It has been shown to have potent antimicrobial activity against a wide range of bacteria, including multidrug-resistant strains. In addition, it has been shown to have activity against fungi and viruses.
Propiedades
Número CAS |
157214-61-4 |
|---|---|
Nombre del producto |
Protegrin-4 |
Fórmula molecular |
C86H138N32O19S4 |
Peso molecular |
2052.5 g/mol |
Nombre IUPAC |
(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-21-[(2S)-butan-2-yl]-30-(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-24-(1H-indol-3-ylmethyl)-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
InChI |
InChI=1S/C86H138N32O19S4/c1-9-45(8)68-82(137)115-61-41-141-138-38-58(76(131)109-53(20-14-28-99-85(93)94)71(126)104-36-65(123)108-57(75(130)118-68)32-47-33-101-51-18-11-10-16-49(47)51)113-74(129)56(31-46-22-24-48(119)25-23-46)111-77(132)59(112-73(128)55(30-42(2)3)110-72(127)54(21-15-29-100-86(95)96)107-63(121)35-102-62(120)34-103-70(125)50(87)17-12-26-97-83(89)90)39-139-140-40-60(114-81(136)67(44(6)7)117-79(61)134)78(133)116-66(43(4)5)80(135)105-37-64(122)106-52(69(88)124)19-13-27-98-84(91)92/h10-11,16,18,22-25,33,42-45,50,52-61,66-68,101,119H,9,12-15,17,19-21,26-32,34-41,87H2,1-8H3,(H2,88,124)(H,102,120)(H,103,125)(H,104,126)(H,105,135)(H,106,122)(H,107,121)(H,108,123)(H,109,131)(H,110,127)(H,111,132)(H,112,128)(H,113,129)(H,114,136)(H,115,137)(H,116,133)(H,117,134)(H,118,130)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-,67-,68-/m0/s1 |
Clave InChI |
DUDXZJRHGONAAZ-ZFOLPASKSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
SMILES canónico |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N)CC5=CC=C(C=C5)O |
Otros números CAS |
157214-61-4 |
Secuencia |
RGGRLCYCRGWICVCVGR |
Sinónimos |
PG-4 protegrin protegrin PG-4 protegrin-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



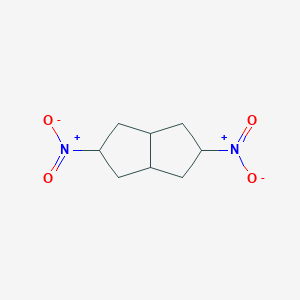
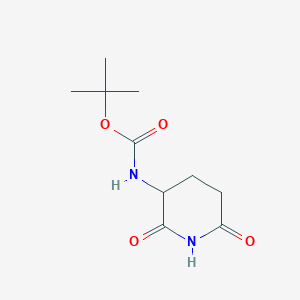
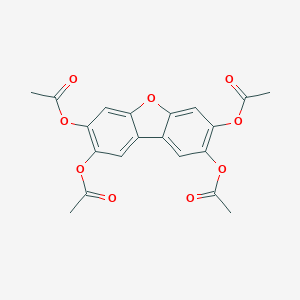
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
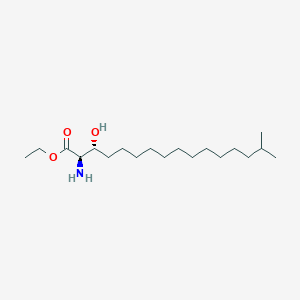
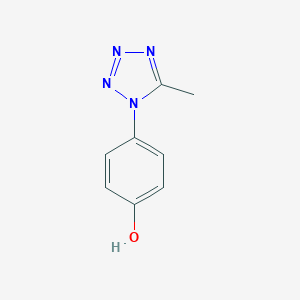
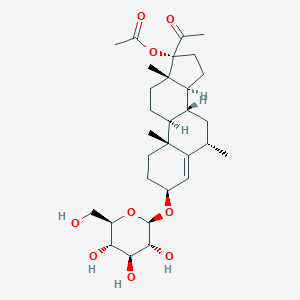
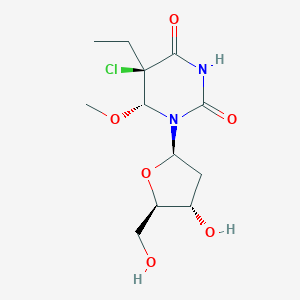
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
